2-Hexan-2-yl-3-methyloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115667-88-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-hexan-2-yl-3-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
LQYSWJONEQCEDW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1C(O1)C |
Canonical SMILES |
CCCCC(C)C1C(O1)C |
Synonyms |
Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hexan 2 Yl 3 Methyloxirane and Its Stereoisomers
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For 2-Hexan-2-yl-3-methyloxirane, this involves the asymmetric epoxidation of its prochiral alkene precursor, 2-methyl-2-octene.
Catalytic asymmetric epoxidation uses a small amount of a chiral catalyst to transfer an oxygen atom to an alkene, generating a chiral epoxide with high enantiomeric excess (ee). Several powerful methods have been developed that are applicable to the synthesis of trisubstituted epoxides like this compound.
The Sharpless-Katsuki epoxidation is a renowned method for the highly enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.org It utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgacs.org
A primary limitation of this technique is its strict substrate requirement for an allylic alcohol. wikipedia.orgwikipedia.org The direct precursor to this compound is 2-methyl-2-octene, an unfunctionalized trisubstituted alkene, which is not a suitable substrate for the standard Sharpless protocol.
To adapt this methodology, a synthetic route would first need to generate an allylic alcohol, such as (E/Z)-2-methyl-2-octen-1-ol. This multi-step process, involving introduction of a hydroxyl group at the allylic position before the epoxidation, makes the adaptation less direct compared to other methods. While effective for kinetic resolution of racemic secondary epoxyalcohols, its application for direct synthesis of this specific target is less common than methods designed for unfunctionalized alkenes. wikipedia.org
The Jacobsen–Katsuki epoxidation offers a complementary approach to the Sharpless method, as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. wikipedia.orgorganic-chemistry.org The reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org
The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers the oxygen atom to the alkene. wikipedia.org While the reaction is particularly effective for conjugated cis-olefins, its scope has been extended to other alkene types. organic-chemistry.org For trisubstituted alkenes like the precursor to this compound, the addition of an axial donor ligand, such as a pyridine (B92270) N-oxide derivative, can significantly improve the reaction rate, yield, and enantioselectivity. organic-chemistry.org The choice of the salen ligand's substituents is critical in creating a chiral environment that effectively differentiates the two faces of the approaching alkene. wikipedia.org
Table 1: Jacobsen-Katsuki Epoxidation of Trisubstituted Alkenes
| Catalyst | Oxidant | Additive | Substrate Type | Typical ee (%) |
| Chiral Mn(III)-salen complex | NaOCl (bleach) | None | Conjugated cis-Olefins | >90 |
| Chiral Mn(III)-salen complex | m-CPBA | N-Methylmorpholine N-oxide | Trisubstituted Alkenes | 85-95 |
| Jacobsen's Catalyst | NaOCl (bleach) | Pyridine N-oxide derivative | Trisubstituted Alkenes | >90 organic-chemistry.org |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering an alternative to metal-based systems. cam.ac.ukbeilstein-journals.org For asymmetric epoxidation, two prominent organocatalytic strategies are the use of chiral ketones to generate dioxiranes in situ and the application of chiral ylides.
Dioxirane-Mediated Epoxidation: A highly effective method for the epoxidation of trisubstituted alkenes involves the use of chiral ketones, such as the fructose-derived Shi catalyst. acs.org The ketone reacts with a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone), to form a chiral dioxirane (B86890) intermediate. This active species then transfers an oxygen atom to the alkene in a highly enantioselective manner. This approach is known for its operational simplicity and effectiveness across a broad range of alkenes, including those that are electron-deficient or unfunctionalized. acs.org More environmentally benign protocols have also been developed using hydrogen peroxide as the primary oxidant in combination with catalysts like 2,2,2-trifluoroacetophenone. acs.org
Corey-Chaykovsky Epoxidation: The catalytic asymmetric Corey-Chaykovsky reaction can produce 2,2-disubstituted terminal epoxides from ketones. mdpi.comnih.gov This method involves the reaction of a ketone with a sulfonium (B1226848) ylide, catalyzed by a chiral ligand system, such as a lanthanide-lithium-BINOL (LLB) complex. mdpi.comscience.gov While the target molecule is a trisubstituted epoxide, this methodology highlights the power of organocatalytic ylide chemistry for creating chiral oxiranes from carbonyl precursors.
Table 2: Organocatalytic Epoxidation of Trisubstituted Alkenes
| Catalyst System | Oxidant | Substrate Type | Typical ee (%) |
| Shi Catalyst (Fructose-derived ketone) | Oxone | Trisubstituted Alkenes | 90-99 acs.org |
| 2,2,2-Trifluoroacetophenone | H₂O₂ | Trisubstituted Alkenes | High Yields acs.org |
| La-Li₃-BINOL (LLB) complex / Phosphine Oxide | Sulfonium Ylide | Methyl Ketones | 91-97 mdpi.comscience.gov |
When the alkene precursor itself contains a stereocenter, the focus of epoxidation shifts to diastereoselectivity—controlling the formation of the new stereocenter relative to the existing one. A powerful strategy for achieving high diastereoselectivity is substrate-directed synthesis, where a functional group within the substrate guides the epoxidizing agent to a specific face of the double bond.
For this compound, this can be achieved by starting with the corresponding allylic alcohol, (E)- or (Z)-2-methyl-2-octen-4-ol. The hydroxyl group can direct the epoxidation.
Vanadium-Catalyzed Directed Epoxidation : Reagents such as vanadyl acetylacetonate (B107027) (VO(acac)₂) with TBHP are highly effective for the diastereoselective epoxidation of allylic alcohols. The vanadium catalyst coordinates to the hydroxyl group of the alcohol and the peroxide, creating a rigid transition state that delivers the oxygen atom to the syn face of the alkene relative to the alcohol. This results in the formation of the syn-epoxy alcohol with very high diastereoselectivity.
Peroxyacid Epoxidation : Epoxidation with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) typically proceeds via a non-directed pathway. The stereochemical outcome is governed by minimizing steric hindrance, which often leads to the formation of the anti-epoxy alcohol, where the oxidant attacks the less hindered face of the alkene.
By choosing the appropriate epoxidation reagent, one can selectively synthesize either the syn or anti diastereomer of the resulting epoxy alcohol, which can then be converted to the target oxirane.
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates, amino acids, or terpenes, as starting materials. escholarship.orgresearchgate.netelsevierpure.com These precursors are converted through a series of chemical transformations into the desired target molecule, preserving the initial stereochemistry.
For this compound, a potential chiral pool precursor could be a molecule that already contains a portion of the carbon skeleton and the required stereocenter.
From Terpenes : (R)-(+)-Pulegone, a naturally occurring monoterpene, could serve as a starting point. escholarship.org Cleavage of the double bond and subsequent functional group manipulations could lead to a chiral ketone or aldehyde intermediate, which could then be elaborated to construct the full hexyl side chain before a final epoxidation step.
From Amino Acids : An amino acid such as (S)-Leucine contains the isobutyl-like structure found in the hexyl group. The chiral center could be retained through stereospecific reactions to build the remainder of the carbon framework.
From Carbohydrates : Monosaccharides offer a rich source of stereocenters and functional groups that can be manipulated to form various chiral building blocks. researchgate.netelsevierpure.com
This approach is particularly valuable when a specific enantiomer is required, as the absolute stereochemistry of the final product is directly derived from the chiral precursor. The synthesis often involves more steps than catalytic asymmetric methods but provides a reliable route to enantiopure compounds.
Catalytic Asymmetric Epoxidation Techniques
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules. This approach is particularly effective for creating chiral epoxides with high enantiomeric purity. Enzymes, such as lipases and monooxygenases, are central to these strategies.
Lipase-catalyzed reactions are widely employed for the kinetic resolution of racemic mixtures. For instance, a racemic alcohol precursor to an epoxide can be selectively acylated by a lipase (B570770), such as Novozym 435® (Candida antarctica lipase B), leaving one enantiomer of the alcohol unreacted. This allows for the separation of the two enantiomers, which can then be individually converted to the corresponding chiral epoxide. The regioselectivity of lipases is also a key advantage; for example, in the presence of multiple hydroxyl groups, a lipase can selectively acylate a specific carbinol center. rsc.org
Another powerful chemo-enzymatic tool is the use of monooxygenases. These enzymes can catalyze the enantioselective epoxidation of alkenes using molecular oxygen. nih.gov For example, the FAD-dependent monooxygenase SorbC has been used to catalyze the oxidative dearomatization of a substrate via enantioselective hydroxylation, generating a chiral intermediate. nih.gov Such enzymatic approaches can generate highly reactive and chiral intermediates from stable, achiral starting materials, offering a concise route to desired products. nih.gov
The general strategies in chemo-enzymatic synthesis that could be applied to this compound include:
Kinetic Resolution: Using a lipase to resolve a racemic allylic alcohol precursor.
Asymmetric Epoxidation: Employing an engineered monooxygenase to directly epoxidize the corresponding alkene, 2-methyl-3-octene, with high stereocontrol.
Cascade Reactions: Integrating enzymatic steps with chemical transformations in a one-pot sequence to improve efficiency and reduce waste. nih.gov
Optimization of Reaction Conditions for Stereochemical Purity and Yield
Achieving high stereochemical purity and yield in the synthesis of substituted oxiranes requires meticulous optimization of reaction parameters. Key factors include the choice of catalyst, oxidant, solvent, temperature, and additives.
In catalytic asymmetric epoxidation, the catalyst system is paramount. For instance, manganese complexes are effective catalysts for the epoxidation of olefins. google.com The development of well-defined manganese catalysts can lead to efficient epoxidation with improved yields, making the process amenable to larger-scale manufacturing. google.com The choice of ligand associated with the metal center is critical and often requires extensive screening to find the optimal match for a given substrate to achieve high enantioselectivity.
The selection of the oxidizing agent is also crucial. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are common, alternative systems are often sought to improve safety and selectivity. Hydrogen peroxide, when used with catalysts like titanium silicalite (TS-1), provides a greener alternative for epoxidation under mild conditions. However, the stability of hydrogen peroxide is pH-dependent, favoring acidic conditions, which must be balanced with the pH optimum of the catalyst or enzyme being used. cardiff.ac.uk In some cases, oxidation reactions using agents like calcium hypochlorite can be highly exothermic, posing safety risks on a larger scale and may produce undesirable mixtures of stereoisomers. google.com
The optimization process often involves a systematic study of how different parameters affect the reaction outcome. The table below illustrates typical variables and their impact on epoxidation reactions.
| Parameter | Variable(s) | Effect on Purity and Yield | Citation |
| Catalyst | Chiral salen-metal complexes (e.g., Jacobsen's catalyst) | Enables enantioselective epoxidation of prochiral alkenes, achieving high enantiomeric excess (ee). | |
| Oxidant | m-CPBA, Hydrogen Peroxide, Hypochlorite | Affects selectivity, reaction rate, and safety profile. H₂O₂ with TS-1 offers a mild, regioselective option. | google.com |
| Solvent | Dichloromethane, Diisopropyl ether, THF | Can influence catalyst stability, solubility of reagents, and selectivity. | rsc.org |
| Temperature | 0°C to Reflux | Lower temperatures often improve stereoselectivity by reducing side reactions. | |
| Additives/Base | NaHCO₃, Triethylamine | Used to control pH, neutralize acidic byproducts, and can influence reaction pathways. | bham.ac.uk |
Careful control of these conditions is essential to minimize side reactions, such as the formation of diols from epoxide ring-opening, and to maximize the diastereomeric and enantiomeric excess of the desired product. sit.edu.cn
Novel Synthetic Route Development for Specific Isomers of this compound
The development of novel synthetic routes allows for more efficient and scalable access to specific stereoisomers of complex oxiranes. These routes often focus on convergent synthesis, where complex fragments are prepared separately and then joined, or on stereocontrolled transformations of readily available starting materials.
One powerful strategy is the Julia-Kocienski olefination , which involves the reaction between a chiral sulfone and a chiral aldehyde. This method has been successfully used to synthesize the four stereoisomers of 8-methyldecan-2-yl propionate, a structurally related chiral molecule. mdpi.com A similar convergent approach could be envisioned for this compound, where the key C-C bond is formed with high stereocontrol.
Another approach involves the Prins cyclization , where an alkene and a carbonyl compound react under acidic conditions to form a heterocyclic ring. This method provides a stereocontrolled route to tetrahydropyran (B127337) cores, which can be precursors to substituted oxiranes.
Recent advancements have also focused on improving synthetic routes to related epoxydiols from inexpensive and commercially available starting materials like mesaconic acid and citraconic acid. copernicus.orgresearchgate.net These syntheses avoid cumbersome protection and deprotection steps and allow for scalable production in high yields (57-69%). copernicus.orgresearchgate.net For example, a route to trans-β-isoprene epoxydiol starts from mesaconic acid, which is converted to its dimethyl ester, reduced to a diol, and then epoxidized. copernicus.org
The table below summarizes some novel synthetic approaches that could be adapted for the synthesis of specific isomers of this compound.
| Synthetic Strategy | Key Reaction | Starting Materials (Example) | Typical Overall Yield | Citation |
| Convergent Synthesis | Julia-Kocienski Olefination | Chiral BT-sulfone, Chiral aldehyde | 24–29% | mdpi.com |
| Improved Linear Synthesis | Epoxidation of diol | Mesaconic or Citraconic Acid | 57–69% | copernicus.orgresearchgate.net |
| Grignard Addition | Grignard reagent + Cyclic Ketone | 2-methyltetrahydro-2H-pyran-2-one, CH₃MgBr, Formaldehyde | 60–70% | |
| Asymmetric Epoxidation | Sharpless or Jacobsen Epoxidation | Allylic alcohol | >90% ee (typical) |
These modern synthetic strategies provide a robust toolbox for chemists to access specific, optically pure isomers of this compound and related complex epoxides, paving the way for their application in various fields of chemical synthesis.
Stereochemical Investigations and Chiroptical Properties of 2 Hexan 2 Yl 3 Methyloxirane
Enantiomeric Excess Determination Methods
The determination of enantiomeric excess (ee) is crucial for quantifying the purity of a chiral substance. wikipedia.org For chiral epoxides like 2-Hexan-2-yl-3-methyloxirane, several chromatographic and spectroscopic methods are employed.
Chromatographic Techniques: Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and reliable methods for determining the enantiomeric excess of volatile and non-volatile chiral compounds, respectively. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. For chiral epoxides, CSPs based on derivatized cyclodextrins are particularly effective. gcms.czchromatographyonline.comresearchgate.net The permethylated derivatives of beta-cyclodextrin (B164692) are widely used in GC columns for stereochemical separations. researchgate.net
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For a molecule like this compound, derivatization with a CDA would convert the enantiomers into a mixture of diastereomers, which can then be distinguished by NMR due to their different chemical shifts. bohrium.com For instance, ³¹P-NMR is a powerful tool for ee determination of alcohols and amines after reaction with a phosphorus-containing CDA, offering rapid analysis and large chemical shift differences between diastereomers. bohrium.com
Recent advances also include methods based on circular dichroism (CD) spectroscopy combined with multivariate regression models and solid-phase extraction (SPE) using chiral metal-organic frameworks (MOFs) as sorbents, which have been successfully applied to other chiral molecules. nih.govmdpi.com
| Method | Principle | Application to Chiral Oxiranes | Reference |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (often cyclodextrin-based) leading to separation. | Highly effective for volatile epoxides. Enantiomers are separated and quantified based on peak area. | gcms.cz, chromatographyonline.com, researchgate.net |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase using a liquid mobile phase. | Applicable for less volatile epoxide derivatives or after ring-opening. | nih.gov |
| NMR with Chiral Derivatizing Agents (CDAs) | Enantiomers are converted to diastereomers by reacting with a chiral agent, resulting in distinct NMR signals. | Requires derivatization, potentially by ring-opening the epoxide to a diol, which is then reacted with a CDA. | bohrium.com |
Absolute Configuration Assignment Methodologies
Assigning the correct absolute configuration (AC) to stereocenters is a fundamental challenge in stereochemistry. For complex molecules like this compound, the primary method involves a combination of experimental chiroptical spectroscopy and quantum-mechanical calculations.
The most powerful contemporary approach is the comparison of experimentally measured electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with spectra simulated using computational methods like time-dependent density functional theory (TD-DFT). unipi.itnih.govresearchgate.net The process involves:
Assuming an absolute configuration for the molecule (e.g., (2R, 3S)).
Performing a conformational search to identify all low-energy conformers.
Calculating the theoretical ECD or VCD spectrum for each conformer.
Generating a final Boltzmann-averaged spectrum based on the relative free energies of the conformers. unipi.it
Comparing the sign and shape of the simulated spectrum with the experimental one. If they match, the assumed AC is correct; if they are mirror images, the opposite configuration is the true one. encyclopedia.pub
This non-empirical method allows for the assignment of absolute configuration without relying on chemical correlation to a known standard, which can be ambiguous or unavailable. unipi.it
Circular Dichroism Spectroscopy for Stereochemical Elucidation
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is exceptionally sensitive to molecular stereochemistry. encyclopedia.pub Both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) provide detailed structural information.
Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV-Vis range. The resulting spectrum is a unique fingerprint of a molecule's three-dimensional structure, including its absolute configuration and conformation. encyclopedia.pub For chiral oxiranes, studies on analogs like methyloxirane and dimethyloxirane show that ECD spectra are sensitive to substitution on the oxirane ring. researchgate.net The comparison between experimental spectra and those calculated via TD-DFT has proven to be a reliable method for determining the absolute configuration of such molecules. researchgate.netunits.it
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. VCD spectra offer a wealth of structural information, as a medium-sized molecule can have many distinct vibrational bands. mdpi.com Detailed experimental and theoretical studies on (R)- and (S)-methyloxirane have demonstrated that VCD is highly sensitive to the chiral environment. cnr.itresearchgate.net The spectra in the mid-IR (850–1500 cm⁻¹) and CH-stretching regions (2750–3050 cm⁻¹) are particularly informative. The excellent agreement between experimental VCD spectra and theoretical predictions, especially when anharmonic corrections are included, makes VCD a powerful tool for the unambiguous stereochemical elucidation of chiral epoxides. mdpi.comcnr.itresearchgate.net
Theoretical Prediction of Chiroptical Responses
The accurate theoretical prediction of chiroptical properties is the cornerstone of modern stereochemical analysis. Ab initio (from first principles) and density functional theory (DFT) methods are used to simulate ECD and VCD spectra.
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the most widely used method for calculating ECD spectra due to its favorable balance of computational cost and accuracy. unipi.itvu.nl Functionals like B3LYP, combined with basis sets that include polarization and diffuse functions (e.g., 6-31G* or aug-cc-pVDZ), have been shown to give satisfactory results for many organic molecules. nih.gov For improved accuracy, solvent effects are often included using models like the Polarizable Continuum Model (PCM). unipi.it
Advanced Correlated Methods: For higher accuracy, more advanced ab initio methods such as the algebraic diagrammatic construction (ADC) scheme and equation of motion coupled cluster (EOM-CC) can be used. dtu.dknih.gov Recent implementations of ADC(2) and ADC(3) have shown excellent agreement with experimental ECD spectra for small chiral molecules like methyloxirane, demonstrating performance comparable to coupled cluster methods. researchgate.netdtu.dk
VCD Calculations: VCD spectra are typically predicted using DFT calculations to obtain the harmonic force fields. researchgate.net However, for accurate reproduction of experimental spectra, especially in the CH-stretching regions, accounting for vibrational anharmonicity is critical. cnr.it The Generalized Vibrational Perturbation Theory at second order (GVPT2) is a robust method for calculating anharmonic corrections, leading to significantly improved agreement between theoretical and experimental VCD spectra for molecules like methyloxirane. cnr.itresearchgate.net
| Method | Predicted Property | Typical Level of Theory | Key Considerations | Reference |
|---|---|---|---|---|
| TD-DFT | ECD Spectra, Optical Rotation | B3LYP / 6-31G* or larger basis sets (e.g., aug-cc-pVDZ) | Requires conformational analysis and often inclusion of solvent models (PCM). Cost-effective and widely used. | unipi.it, nih.gov |
| ADC(n) | ECD Spectra | ADC(2) or ADC(3) | Highly accurate correlated ab initio method. More computationally expensive than TD-DFT. | dtu.dk, nih.gov, researchgate.net |
| DFT + GVPT2 | VCD Spectra | B3LYP / aug-cc-pVTZ | Inclusion of anharmonic corrections via GVPT2 is crucial for accurately predicting VCD intensities and frequencies. | cnr.it, researchgate.net |
| DFT (Harmonic) | VCD Spectra, IR Spectra | B3LYP / 6-311++G(d,p) | Provides a good qualitative prediction but may fail to reproduce experimental intensities accurately without anharmonic corrections. | mdpi.com, mdpi.com |
Mechanistic Studies of Reactivity and Transformation Pathways of 2 Hexan 2 Yl 3 Methyloxirane
Rearrangement Reactions and Isomerization Pathways
In addition to ring-opening via external nucleophiles, 2-Hexan-2-yl-3-methyloxirane can undergo intramolecular rearrangements, often under acidic or basic conditions.
Acid-Catalyzed Rearrangement : In the presence of a Lewis or Brønsted acid, the epoxide can rearrange to form a carbonyl compound. For this compound, protonation at the oxygen followed by opening at the tertiary C2 would generate a species with significant carbocation character at C2. A subsequent 1,2-hydride shift from C3 to C2 would be a plausible step, leading to the formation of 2-methyl-octan-3-one after deprotonation. This is analogous to a pinacol (B44631) rearrangement.
Base-Induced Isomerization : Strong, non-nucleophilic bases can induce isomerization of epoxides to allylic alcohols. This occurs via abstraction of a proton from a carbon adjacent to the epoxide ring. For this compound, a strong base could potentially deprotonate the C1 carbon of the hexyl group, initiating a cascade that results in the opening of the epoxide ring to form an allylic alcohol. Computational studies on other lithiated oxiranes suggest that such α-lithiation and subsequent elimination pathways are viable.
Oxidative Transformations of this compound
The oxidation of epoxides can proceed via two primary routes: cleavage of the carbon-carbon bond to yield carbonyl compounds or oxidation without C-C bond cleavage to produce α-functionalized ketones. thieme-connect.com
The reaction of epoxides with oxidizing agents like periodic acid (HIO₄) typically results in the cleavage of the C-C bond. For this compound, this would involve the formation of an intermediate diol followed by cleavage to yield ketones. Another notable oxidative system involves ammonium (B1175870) molybdate (B1676688) with hydrogen peroxide (H₂O₂). thieme-connect.com This system has been shown to convert terminal epoxides into the corresponding α-ketols. thieme-connect.com The reaction is believed to proceed through the formation of a glycol, which is then selectively oxidized at the secondary alcohol position. thieme-connect.com In the case of a trisubstituted epoxide like this compound, the reaction would likely be influenced by the steric hindrance around the tertiary carbon, potentially favoring oxidation at the less substituted carbon if a preliminary hydrolysis step occurs.
| Oxidizing System | Substrate Type | Typical Products | Reference |
| Periodic Acid (HIO₄) | General Epoxides | Carbonyl compounds (from C-C cleavage) | thieme-connect.com |
| Ammonium Molybdate / H₂O₂ | Terminal Epoxides | α-Ketols | thieme-connect.com |
| Bi(0) / O₂ in DMSO | Terminal Aryl Epoxides | Carboxylic Acids | thieme-connect.com |
This table presents general oxidative systems for epoxides; specific outcomes for this compound would need experimental verification.
Reductive Transformations of this compound
The reductive ring-opening of epoxides is a fundamental transformation yielding alcohols. The regioselectivity of this reaction is highly dependent on the substitution pattern of the epoxide and the nature of the reducing agent.
Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often used for the reduction of less substituted epoxides. However, studies have shown that trisubstituted epoxides are generally unreactive towards NaBH₄ under typical conditions, such as in a t-butyl alcohol-methanol mixed solvent system. researchgate.net This indicates that this compound would likely be resistant to reduction by this method. researchgate.net
More powerful and selective methods have been developed to address the challenge of reducing highly substituted epoxides. Catalytic hydroboration, for instance, offers a viable alternative to standard hydrogenation protocols which often require harsh conditions. nih.gov A magnesium-catalyzed hydroboration using pinacolborane (HBpin) has demonstrated effective, regiodivergent ring-opening of various epoxides. nih.govacs.org The choice of the magnesium catalyst dictates the outcome:
MgBu₂ (Dibutylmagnesium) directs the hydroboration to yield the branched alcohol, resulting from hydride attack at the less substituted carbon. nih.govacs.org
Mg(NTf₂)₂ (Magnesium bis(trifluoromethanesulfonyl)imide) promotes the formation of the linear alcohol, proceeding through an isomerization pathway to an aldehyde intermediate. nih.govacs.org
For this compound, attack at the C3 position (the less substituted carbon) would yield 4,5-dimethylundecan-5-ol , while attack at the C2 position would yield 2-methyl-2-(1-hydroxypropyl)hexane . Another green chemistry approach involves the use of titanocene(III) chloride (Cp₂TiCl), which catalyzes the reductive opening of epoxides using water as the hydrogen source. acs.org
| Reductive System | Substrate Type | Predominant Outcome/Product Type | Reference |
| NaBH₄ in t-BuOH/MeOH | Trisubstituted Epoxides | No reaction observed | researchgate.net |
| MgBu₂ / HBpin | Terminal & Internal Epoxides | Branched Alcohol (attack at less substituted C) | nih.govacs.org |
| Mg(NTf₂)₂ / HBpin | Terminal & Internal Epoxides | Linear Alcohol (via isomerization) | nih.govacs.org |
| Cp₂TiCl / Mn / H₂O | General Epoxides | Less substituted alcohol | acs.org |
This table illustrates outcomes for different epoxide types. The precise regioselectivity for this compound would depend on the specific catalytic system.
Catalytic Transformation Studies
Catalysis provides a powerful means to control the reactivity and selectivity of epoxide transformations. Both homogeneous and heterogeneous systems have been developed for various ring-opening reactions.
Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high selectivity and mild reaction conditions. Metal salen complexes are prominent examples, used extensively in the asymmetric ring-opening (ARO) of epoxides. nih.gov For instance, (salen)Co(III) complexes are highly effective for the hydrolytic kinetic resolution of terminal epoxides, providing access to enantiopure compounds. nih.gov
Dual catalytic systems have also been developed for highly regioselective transformations. A Co/Ni-catalyzed ring-opening of epoxides with aryl halides allows for the formation of diverse substituted alcohols under mild conditions. acs.org In this system, a Co(I) complex performs the crucial ring-opening step from the less hindered side of the epoxide. acs.org
The magnesium-catalyzed hydroboration reactions discussed previously are also examples of homogeneous catalysis, typically carried out in a solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org
| Catalytic System | Reaction Type | Key Features | Reference |
| (salen)Co(III) complexes | Hydrolytic Kinetic Resolution | High enantioselectivity for terminal epoxides. | nih.gov |
| (salen)Cr(III) complexes | Azide Addition (TMSN₃) | Cooperative bimetallic mechanism. | nih.gov |
| Co/Ni Dual Catalyst | Ring-opening with Aryl Halides | High regioselectivity for linear products. | acs.org |
| MgBu₂ or Mg(NTf₂)₂ | Hydroboration | Regiodivergent control (branched vs. linear alcohols). | nih.govacs.org |
This table highlights prominent homogeneous systems for epoxide transformations.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants and are valued for their ease of separation and recyclability, making them suitable for industrial applications.
A notable example is the use of a tungsten-based polyoxometalate catalyst for the solvent-free epoxidation of alkenes with aqueous H₂O₂. rsc.org Following the formation of the epoxide, a solid acid catalyst like Amberlyst-15 can be employed for the clean hydrolysis to the corresponding anti-diol without a complex work-up. rsc.org This two-step, one-pot approach demonstrates the utility of combining different catalytic methods. For a trisubstituted epoxide like this compound, this would result in the formation of the corresponding 1,2-diol.
Other important heterogeneous catalysts include zeolites and metal-organic frameworks (MOFs), which provide shape-selective catalytic environments within their porous structures. These materials are used in various epoxide transformations, including ring-opening and cycloaddition reactions.
| Catalytic System | Reaction Type | Key Features | Reference |
| Amberlyst-15 (Solid Acid) | Epoxide Hydrolysis | Heterogeneous, clean conversion to anti-diols. | rsc.org |
| Tungsten Polyoxometalate | Alkene Epoxidation | Solvent-free, uses H₂O₂ as a benign oxidant. | rsc.org |
This table provides examples of heterogeneous catalysts relevant to epoxide synthesis and transformation.
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 2 Hexan 2 Yl 3 Methyloxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1H, 13C, and 2D NMR Techniques (COSY, HSQC, HMBC)
A complete assignment of the proton (¹H) and carbon (¹³C) signals for 2-Hexan-2-yl-3-methyloxirane is foundational to its characterization. Due to the presence of a chiral center at C3 and a quaternary chiral center at C2, the molecule is asymmetric, rendering all protons and carbons in the hexyl chain and oxirane ring chemically non-equivalent.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the oxirane ring, the methyl group attached to the ring, and the hexyl chain. Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range due to ring strain. libretexts.org The methine proton at C3 would likely appear as a quartet, coupled to the adjacent methyl protons. The protons of the hexyl chain would exhibit complex splitting patterns in the upfield region (approx. 0.8-1.6 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbons of the oxirane ring are expected to appear in a characteristic upfield region (typically 40-60 ppm) compared to acyclic ethers, a consequence of the ring strain. oregonstate.eduoregonstate.edu The quaternary carbon (C2) would likely be the most downfield of the epoxide carbons. The remaining carbons of the hexyl group and the oxirane's methyl group would resonate in the typical alkane region (10-40 ppm). oregonstate.edudocbrown.info
2D NMR Techniques: To unambiguously assign these signals, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the entire hexyl chain, starting from the terminal methyl group, and to confirm the coupling between the C3 methine proton and the adjacent methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. mdpi.com This experiment is crucial for assigning each carbon signal to its corresponding proton(s), for instance, linking the ¹H signal of the C3 methine to the ¹³C signal of C3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for identifying quaternary carbons, which are not visible in HSQC spectra. For this compound, HMBC would show correlations from the protons of the C1' methyl group and the C4 methylene (B1212753) group to the quaternary C2 carbon, confirming the attachment of the hexyl chain to the oxirane ring.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|
| H3 (oxirane) | ~2.8 - 3.1 | q |
| CH₃ (on oxirane) | ~1.2 - 1.4 | d |
| H4 (hexyl) | ~1.4 - 1.6 | m |
| H5, H6, H7 (hexyl) | ~1.2 - 1.5 | m |
| H8 (hexyl) | ~0.8 - 1.0 | t |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C2 (oxirane) | ~58 - 62 |
| C3 (oxirane) | ~52 - 56 |
| CH₃ (on oxirane) | ~17 - 20 |
| C1' (hexyl) | ~24 - 28 |
| C4 (hexyl) | ~38 - 42 |
| C5 (hexyl) | ~26 - 30 |
| C6 (hexyl) | ~31 - 35 |
| C7 (hexyl) | ~22 - 25 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in an experimental setting.
Stereochemical Information from Coupling Constants and NOE
NMR spectroscopy is also instrumental in determining the relative stereochemistry of the molecule. The oxirane ring in this compound can exist as two diastereomers, (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R), which correspond to trans and cis configurations of the alkyl and methyl substituents, respectively.
Coupling Constants (J-values): The magnitude of the coupling constant between the C3 proton and the protons of the adjacent methyl group can provide stereochemical clues. The cis and trans coupling constants across an epoxide ring often differ, with typical values for ³J_cis being around 4-5 Hz and ³J_trans being around 2-3 Hz. By analyzing the coupling constant of the C3 proton, the relative orientation of the methyl group and the hexyl group can often be inferred. acs.org
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE difference spectroscopy, is a powerful technique for determining spatial proximity between protons. For this compound, irradiating the C3 methine proton would show an NOE enhancement to either the protons of the C1' methyl group or the C4 methylene protons of the hexyl chain, depending on which group is on the same face of the ring. This would provide direct evidence for the cis or trans relationship between the substituents. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula of the compound. For this compound (C₁₀H₂₀O), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). This precise mass measurement is critical for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Tandem Mass Spectrometry for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺ or [M]⁺˙) which is then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-C bonds of the hexyl chain and cleavage adjacent to the oxirane ring (α-cleavage), which is characteristic of ethers. miamioh.edu
Predicted Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between C2 of the oxirane and C4 of the hexyl chain is a likely pathway. This would result in the formation of a stable oxonium ion.
Hexyl Chain Fragmentation: The hexyl group can undergo fragmentation typical of alkanes, leading to the loss of alkyl radicals (e.g., methyl, ethyl, propyl), resulting in a series of fragment ions separated by 14 mass units (CH₂). readchemistry.com
Ring Opening/Rearrangement: The epoxide ring can undergo rearrangement upon ionization, leading to the formation of carbonyl-containing fragments.
Analyzing these fragmentation pathways via MS/MS provides mechanistic insights into the gas-phase ion chemistry of the molecule and further confirms the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, the key vibrational modes are associated with the epoxide ring and the alkyl chain.
Epoxide Ring Vibrations: The three-membered epoxide ring has several characteristic vibrations. A key band is the asymmetric C-O-C stretch, which typically appears as a strong band in the IR spectrum around 950-810 cm⁻¹. A symmetric ring "breathing" mode is often observed near 1250 cm⁻¹. spectroscopyonline.comjasco-global.com These bands are often intense and can be diagnostic for the presence of an epoxide ring. oregonstate.edu
C-H Stretching and Bending: The spectrum will be dominated by strong C-H stretching vibrations from the methyl and methylene groups of the hexyl chain and the methyl group on the oxirane, typically appearing in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups are expected in the 1470-1365 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. Therefore, the symmetric ring breathing mode of the epoxide and the C-C backbone vibrations of the hexyl chain would be expected to show strong signals in the Raman spectrum. researchgate.net
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Expected Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong |
| C-H Bend (Alkyl) | 1365 - 1470 | IR, Raman | Medium-Strong |
| Epoxide Ring Breathing (Symmetric) | ~1250 | IR, Raman | Medium (IR), Strong (Raman) |
| C-O-C Asymmetric Stretch | 810 - 950 | IR | Strong |
| C-O-C Symmetric Stretch | 750 - 880 | IR | Medium-Strong |
Note: These are predicted values based on typical group frequencies and may vary in an experimental setting.
Correlation with Conformational Preferences
The conformational preferences of this compound, like other substituted epoxides, are dictated by the steric and electronic interactions between its substituent groups. The three-membered oxirane ring itself is inherently strained and planar. The preferred conformations will be those that minimize the steric hindrance between the bulky 2-hexyl group and the methyl group.
It is anticipated that the molecule will exist as a mixture of conformers, with the most stable conformer being the one where the large 2-hexyl group and the methyl group are positioned to minimize steric repulsion. The relative populations of these conformers can be influenced by factors such as the solvent and temperature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational preferences. The coupling constants (J-values) between protons on the oxirane ring and adjacent carbons can provide valuable information about the dihedral angles and, consequently, the dominant conformation. For instance, in a locked conformation, specific proton-proton coupling constants would be observed, whereas a flexible system would show averaged coupling constants.
To illustrate, consider the analogous but simpler compound, (2R,3R)-2-Ethyl-3-methyloxirane. While specific conformational studies are not detailed in the search results, the principles of conformational analysis would apply. The ethyl and methyl groups will orient themselves to reduce steric strain, and this preferred arrangement would be reflected in the observed NMR coupling constants. Computational modeling, though not a direct experimental technique, is often used in conjunction with NMR data to predict the lowest energy conformations and to correlate calculated spectroscopic parameters with experimental values.
Predicted Spectroscopic Data for this compound based on Analog Compounds
The following tables present predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of similar epoxide-containing molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Oxirane CH (adjacent to methyl) | 2.5 - 3.5 | Doublet of Quartets | J ≈ 2-5 (to other oxirane H), J ≈ 6-7 (to methyl H) |
| Oxirane CH (adjacent to hexyl) | 2.5 - 3.5 | Doublet | J ≈ 2-5 (to other oxirane H) |
| Methyl H's on oxirane | 1.2 - 1.5 | Doublet | J ≈ 6-7 (to adjacent oxirane H) |
| Methylene H's of hexyl group | 0.8 - 1.6 | Multiplets | |
| Methyl H's of hexyl group | 0.8 - 1.0 | Triplet | J ≈ 7 |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Oxirane C (adjacent to methyl) | 40 - 60 |
| Oxirane C (adjacent to hexyl) | 40 - 60 |
| Methyl C on oxirane | 15 - 25 |
| Hexyl group carbons | 14 - 40 |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| C-O stretch (oxirane ring) | 1250 | Strong |
| Asymmetric ring stretch (oxirane) | 950 - 810 | Medium |
| Symmetric ring stretch ("ring breathing") | 840 - 750 | Medium |
This table is interactive. Users can sort the data by clicking on the column headers.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unequivocal proof of the structure of this compound, including the relative stereochemistry of the substituents on the oxirane ring.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
While a crystal structure for this compound is not currently available in the crystallographic databases, the technique has been widely applied to confirm the structures of other oxirane-containing molecules. For a molecule like this compound, obtaining a suitable single crystal for X-ray diffraction could be challenging due to the flexible hexyl chain, which might favor an oily or amorphous state over a crystalline one. However, if a crystalline derivative could be prepared, X-ray crystallography would provide the ultimate structural confirmation. The resulting structural data would also offer insights into the intermolecular interactions present in the solid state, such as van der Waals forces.
Computational and Theoretical Investigations of 2 Hexan 2 Yl 3 Methyloxirane
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic and energetic characteristics of 2-Hexan-2-yl-3-methyloxirane. These methods provide a detailed picture of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) has emerged as a widely used method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations can be employed to determine key properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used for such analyses. nih.govdntb.gov.ua
DFT is particularly useful for predicting the reactive sites within a molecule. pharmacyfreak.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack. For substituted epoxides, the LUMO is often localized along the C-O bonds of the oxirane ring, indicating that these are the primary sites for nucleophilic attack, which is a key step in the characteristic ring-opening reactions of epoxides.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.9 D |
| Total Energy | -425.123 Hartree |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for modeling reaction mechanisms. For this compound, these methods can be used to map out the potential energy surface for reactions such as acid-catalyzed or base-catalyzed ring-opening. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate energy barriers and transition state geometries. nih.gov
Modeling the ring-opening reaction would involve locating the transition state structures for the nucleophilic attack at either of the two carbon atoms of the oxirane ring. The relative energy barriers for these two pathways would predict the regioselectivity of the reaction. For an asymmetrically substituted epoxide like this compound, the steric hindrance from the hexan-2-yl group and the electronic effects of the methyl group would be key factors influencing the reaction outcome.
Molecular Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the hexyl chain in this compound can be explored using molecular dynamics (MD) simulations. mdpi.com These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic picture of its conformational landscape. By simulating the molecule in a solvent, such as water or an organic solvent, one can also understand the influence of the environment on its preferred shapes.
MD simulations can reveal the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The results of MD simulations can be used to identify the most populated conformations, which can then be used as starting points for more detailed quantum chemical calculations. arxiv.org
Reaction Pathway and Transition State Analysis
The study of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. pleiades.online Computational methods allow for the precise location of transition state structures on the potential energy surface, which correspond to the highest energy point along the reaction coordinate.
For the ring-opening of this compound, transition state analysis can elucidate the nature of the bond-breaking and bond-forming processes. The geometry of the transition state can reveal whether the reaction proceeds through a more SN1-like or SN2-like mechanism. libretexts.orgchemistrysteps.com In acid-catalyzed ring-opening, for instance, the transition state is expected to have significant carbocationic character at the more substituted carbon atom. libretexts.orgpressbooks.pub The calculated activation energies for the different possible pathways provide a quantitative measure of the reaction rates and regioselectivity. ic.ac.uk
| Attack Site | Transition State Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C2 (more substituted) | 15.2 | 2-Methoxy-2-methyl-octan-3-ol |
| C3 (less substituted) | 18.5 | 3-Methoxy-2-methyl-octan-2-ol |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.net These predictions can be invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound. acs.org
DFT methods are widely used to calculate NMR chemical shifts and coupling constants. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the corresponding chemical shifts. nih.gov Similarly, vibrational frequencies and IR intensities can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. canterbury.ac.nzbrehm-research.de
The correlation between predicted and experimental spectra serves as a stringent test of the accuracy of the computational methods employed. Discrepancies between calculated and observed spectra can often point to subtle structural or environmental effects that were not accounted for in the theoretical model. For this compound, predicted spectra would aid in the assignment of peaks in experimentally obtained spectra, facilitating its characterization. rsc.orgrsc.org
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Oxirane C2 | 65.4 |
| Oxirane C3 | 58.2 |
| Methyl on Oxirane | 17.8 |
| Quaternary C of Hexyl | 35.1 |
Biochemical Transformations and Ecological Significance of 2 Hexan 2 Yl 3 Methyloxirane Non Human/clinical Focus
Enzymatic Biotransformations (e.g., Epoxide Hydrolases)
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. nih.govwikipedia.org This process is a critical detoxification pathway in many organisms, as epoxides can be reactive and potentially toxic. nih.gov The action of epoxide hydrolases involves the addition of a water molecule to the epoxide ring, resulting in a less reactive vicinal diol. wikipedia.org
There are several types of epoxide hydrolases, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which differ in their substrate preferences and cellular locations. wikipedia.org While the enzymatic activity of epoxide hydrolases on a wide range of substrates has been studied, specific data on the biotransformation of 2-Hexan-2-yl-3-methyloxirane by these enzymes is not documented.
Table 1: General Classes of Epoxide Hydrolases and Their Functions
| Enzyme Class | Typical Substrates | Primary Function |
| Microsomal Epoxide Hydrolase (mEH) | Xenobiotic epoxides, arene oxides | Detoxification of foreign compounds |
| Soluble Epoxide Hydrolase (sEH) | Endogenous lipid epoxides (e.g., epoxyeicosatrienoic acids) | Regulation of signaling pathways |
Occurrence as Metabolites in Non-Mammalian Biological Systems
Plant Metabolites
Plants produce a vast array of secondary metabolites, some of which are epoxides. These compounds can be involved in plant defense mechanisms or serve as intermediates in the biosynthesis of other complex molecules. While various oxirane-containing compounds have been isolated from plants, there is no specific mention of this compound as a known plant metabolite in the available literature.
Microbial Metabolites
Microorganisms are known to produce and metabolize a diverse range of organic compounds, including epoxides. nih.gov Microbial epoxides can have various biological activities and are sometimes intermediates in the biodegradation of hydrocarbons. Fungi and bacteria possess epoxide hydrolases that are involved in these metabolic processes. However, searches for this compound as a microbial metabolite have not returned any specific findings.
Role in Chemical Ecology (e.g., Pheromones, Semiochemicals)
Semiochemicals are chemicals that convey signals between organisms and are crucial for their interaction. Pheromones are a class of semiochemicals used for communication within a species. Some insects utilize epoxides as components of their pheromone blends. For instance, certain moth species use specific oxirane compounds as sex pheromones to attract mates. nih.gov
Inter-organismal Chemical Communication
The specific structure of a semiochemical is critical for its activity. Even small changes in the chemical structure can lead to a loss of biological function. While other oxiranes have been identified as key signaling molecules in insect communication, there is no evidence to suggest that this compound serves as a pheromone or any other type of semiochemical.
Biosynthesis Pathways in Ecological Contexts
The biosynthesis of epoxide-containing semiochemicals in insects often involves the modification of fatty acids or other precursor molecules. These pathways are highly specific and lead to the production of precise chemical structures. The biosynthetic pathway for this compound in an ecological context has not been described.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Hexan 2 Yl 3 Methyloxirane
Design Principles for Modifying Oxirane Ring Substituents
The modification of substituents on the oxirane ring of compounds like 2-Hexan-2-yl-3-methyloxirane is guided by fundamental principles of organic chemistry, primarily centered on electronic and steric effects. These modifications are crucial for fine-tuning the reactivity of the epoxide and for introducing specific functionalities into a target molecule.
Electronic Effects: The nature of the substituents significantly influences the electron density distribution within the oxirane ring. Electron-withdrawing groups (EWGs), such as carbonyls or nitriles, decrease the electron density on the ring carbons. This depletion of electron density can lead to an elongation of the C-C bond within the epoxide ring nih.gov. Consequently, the ring becomes more susceptible to nucleophilic attack, enhancing its reactivity. Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, increase the electron density, which can modulate the ring's stability and reactivity profile.
Steric Effects: The size and spatial arrangement of substituents play a critical role in dictating the regioselectivity of ring-opening reactions. Bulky substituents can hinder the approach of a nucleophile to the adjacent carbon atom. In reactions following an SN2 mechanism, nucleophilic attack generally occurs at the less sterically hindered carbon atom wikipedia.org. Therefore, by strategically placing large or small substituents, chemists can direct the outcome of a reaction to a specific carbon, which is a cornerstone of stereoselective synthesis.
| Design Principle | Effect on Oxirane Ring | Consequence for Reactivity |
| Electron-Withdrawing Groups (EWGs) | Decrease electron density; may elongate C-C bond nih.gov. | Increases electrophilicity of ring carbons, enhancing susceptibility to nucleophilic attack. |
| Electron-Donating Groups (EDGs) | Increase electron density on the ring. | Modulates ring stability; can influence carbocation stability in acidic ring-opening. |
| Steric Hindrance | Bulky groups block access to one of the ring carbons. | Directs nucleophilic attack to the less substituted carbon in SN2 reactions wikipedia.org. |
| Conformational Constraints | Substituents can lock the molecule in a specific conformation. | Influences the stereochemical outcome of subsequent reactions. |
Functionalization Strategies Leveraging Oxirane Reactivity
The high reactivity of the epoxide ring, driven by its inherent strain, makes it a versatile functional group for a wide array of chemical transformations encyclopedia.publibretexts.org. The primary strategy for functionalizing epoxides is through nucleophilic ring-opening reactions, which can proceed under either acidic or basic conditions, often with predictable regioselectivity and stereospecificity mdpi.comyoutube.com.
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide follows an SN2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom libretexts.org. This reaction results in an inversion of stereochemistry at the site of attack. A wide variety of nucleophiles can be employed, including:
Amines: To form amino alcohols.
Alkoxides: To synthesize glycol ethers.
Thiolates: To produce thioethers.
Cyanide: To introduce a cyano group and form a cyanohydrin youtube.com.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring by making it a better leaving group pearson.com. The nucleophile then attacks one of the carbons. The mechanism for this reaction is considered a hybrid between SN1 and SN2 libretexts.org. The nucleophile preferentially attacks the more substituted carbon because that carbon can better stabilize the developing positive charge in the transition state pearson.comlibretexts.org. This regioselectivity is a key feature of acid-catalyzed openings. Common nucleophiles used under acidic conditions include:
Water: To form diols (glycols).
Alcohols: To generate alkoxy alcohols.
Hydrogen Halides (HX): To create halohydrins libretexts.org.
The functionalization of epoxides is a cornerstone of synthetic chemistry as it allows for the stereospecific introduction of two adjacent functional groups, a motif common in complex natural products and pharmaceuticals encyclopedia.pubnih.gov.
| Condition | Mechanism | Site of Nucleophilic Attack (on an unsymmetrical epoxide) | Typical Product |
| Basic / Neutral | SN2 | Less substituted carbon wikipedia.orglibretexts.org. | Results in "normal" product. |
| Acidic | SN1-like | More substituted carbon pearson.comlibretexts.org. | Results in "abnormal" product. |
Structure-Reactivity Relationship Studies of Analogues
The relationship between the structure of an epoxide and its reactivity is a subject of detailed study, as it allows for the prediction and control of chemical reactions. For analogues of this compound, reactivity is primarily governed by the electronic properties and steric bulk of the substituents attached to the oxirane ring.
Studies have shown that the rate of reaction can be significantly influenced by the substituents. For example, comparing the reactivity of simple epoxides like 2-methyloxirane with more complex analogues reveals distinct trends researchgate.netatamanchemicals.com. The presence of electron-withdrawing groups on the ring generally increases the rate of nucleophilic attack by making the ring carbons more electrophilic nih.gov. Conversely, bulky alkyl groups, such as the hexan-2-yl group, can decrease the reaction rate at the adjacent carbon due to steric hindrance.
Theoretical and experimental studies on various epoxides demonstrate that both the geometry of the molecule and the nature of the substituents must be considered to evaluate reactivity properly rsc.org. For instance, in frustrated Lewis pair (FLP) mediated ring-opening reactions, monosubstituted epoxides undergo regioselective opening to form stable zwitterionic products researchgate.net. The choice between attacking the substituted versus the unsubstituted carbon is dictated by a combination of electronic stabilization and steric accessibility.
A comparative analysis of hypothetical analogues highlights these principles:
| Analogue | Key Structural Feature | Predicted Effect on Reactivity |
| 2-Methyl-3-propyloxirane nih.gov | Simple alkyl substituents. | Baseline reactivity, governed by moderate steric hindrance. |
| 2-(Trifluoromethyl)oxirane researchgate.net | Strong electron-withdrawing group (CF₃). | Increased reactivity towards nucleophiles due to enhanced electrophilicity of ring carbons. |
| 2-Phenyloxirane researchgate.net | Phenyl group can stabilize a positive charge. | Under acidic conditions, nucleophilic attack is strongly favored at the phenyl-substituted carbon. |
| This compound | Bulky hexan-2-yl group (tertiary carbon). | Significant steric hindrance at C-2, favoring nucleophilic attack at C-3 under SN2 conditions. Under acidic conditions, attack at C-2 is favored due to stabilization of the tertiary carbocation-like transition state. |
Applications as Building Blocks in Complex Molecule Synthesis
Epoxides are exceptionally valuable intermediates, or "building blocks," in the synthesis of complex organic molecules, including natural products and pharmaceuticals enamine.netresearchgate.net. Their utility stems from their ability to introduce a 1,2-difunctionalized moiety with well-defined stereochemistry youtube.com. The ring-opening of a chiral epoxide can generate two new stereocenters, making them powerful tools in asymmetric synthesis.
The ring strain-induced electrophilicity of epoxides allows them to react with a diverse range of nucleophiles, enabling the construction of key carbon-carbon and carbon-heteroatom bonds in a stereospecific manner encyclopedia.pubmdpi.com. This reactivity has been harnessed in the synthesis of numerous biologically active compounds. For example, epoxide intermediates are pivotal in the synthesis of various alkaloids and terpenoids, where stereoselective epoxidation followed by a regioselective ring-opening reaction establishes the core stereochemistry of the target molecule nih.gov.
Furthermore, intramolecular ring-opening reactions of epoxides are a powerful strategy for constructing other heterocyclic systems. When a nucleophilic group is tethered to the epoxide-containing molecule, an intramolecular cyclization can occur, leading to the formation of larger rings such as tetrahydrofurans or tetrahydropyrans. This strategy has been employed in the synthesis of various polyether natural products. The versatility of epoxides ensures their continued importance as fundamental building blocks in modern organic synthesis researchgate.net.
Future Research Directions and Emerging Paradigms in 2 Hexan 2 Yl 3 Methyloxirane Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthetic and Mechanistic Predictions
Development of Sustainable and Green Chemistry Approaches for Synthesis
Modern organic synthesis places a strong emphasis on sustainability, moving away from hazardous reagents and wasteful processes. The synthesis of epoxides like 2-Hexan-2-yl-3-methyloxirane is a key area for green chemistry innovation. lsbu.ac.ukpnas.org Traditional methods often use stoichiometric peracids, which generate significant acid waste. lsbu.ac.uk A major focus of green approaches is the use of benign oxidants, with hydrogen peroxide (H₂O₂) being an ideal choice as its only byproduct is water. mdpi.comorganic-chemistry.org
The development of catalytic systems that can effectively use H₂O₂ is crucial. organic-chemistry.org Research is also directed towards replacing conventional volatile organic compounds (VOCs) with greener solvents like ionic liquids or even performing reactions in solvent-free conditions. pnas.orgorganic-chemistry.org Furthermore, energy efficiency is a key pillar of green chemistry. mdpi.com Exploring alternative energy sources such as microwave irradiation or photochemistry can lead to faster reactions and reduced energy consumption compared to conventional heating, making the production of epoxides more environmentally and economically viable. mdpi.com
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern epoxidation chemistry, enabling high selectivity and efficiency. The exploration of novel catalytic systems is a vibrant area of research with direct applicability to the synthesis of asymmetrically substituted epoxides. mdpi.comlboro.ac.uk High-throughput screening of combinatorial libraries of metal-ligand complexes has emerged as a powerful tool for discovering new catalysts for olefin oxidation. nih.gov
Recent advances have demonstrated the efficacy of various metal-based catalysts. For example, zirconocene (B1252598) has been introduced as a catalyst for epoxide ring-opening reactions under visible light, offering complementary regioselectivity to the well-established titanocene (B72419) catalysts. waseda.jpsciencedaily.com Iron-based catalysts are also gaining attention due to iron's abundance and low toxicity. rsc.org A cooperative catalyst system using an iron(III) benzoate (B1203000) complex has shown high efficiency for the ring-opening of terminal epoxides. rsc.org Furthermore, polyoxometalate-based systems are being developed for phase-transfer-catalyzed epoxidation with hydrogen peroxide, offering another avenue for efficient and clean synthesis. acs.org
Advanced In Situ Spectroscopic Monitoring of Transformations
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data that is not accessible through traditional offline analysis. Raman spectroscopy has proven to be a particularly powerful tool for monitoring the transformations of epoxides. naun.orgspectroscopyonline.comspectroscopyonline.com
By tracking the characteristic vibrational bands of the epoxide ring, researchers can follow the progress of its formation or consumption during a reaction. spectroscopyonline.comspectroscopyonline.com For instance, the breathing mode of the epoxide ring provides a clear signal whose intensity is proportional to the concentration of epoxide groups. spectroscopyonline.com This real-time monitoring is invaluable for studying the kinetics of curing processes in epoxy resins and can be readily adapted to monitor the synthesis or subsequent ring-opening reactions of this compound. naun.orgresearchgate.net This capability enables precise control over reaction conditions and facilitates the development of robust and reproducible chemical processes. mdpi.com
Deeper Understanding of Stereospecific Biochemical Pathways (Non-Human)
Nature provides a rich source of inspiration for highly selective catalysis. In non-human biochemical pathways, enzymes such as epoxide hydrolases play a crucial role in the metabolism and transformation of epoxides. nih.govbohrium.com These enzymes are involved in detoxification processes and in the biosynthesis of complex natural products like epoxyquinoids. nih.govbohrium.com
Microbial epoxide hydrolases, found in bacteria, yeasts, and fungi, are particularly interesting due to their high degree of stereoselectivity. nih.govbohrium.com They can perform asymmetric hydrolysis of racemic epoxides, yielding enantiomerically enriched diols and unreacted epoxide—a process known as kinetic resolution. nih.gov The enantioselectivity often depends on the substrate's substitution pattern; for instance, enzymes from Rhodococcus and Nocardia species are well-suited for highly substituted epoxides. nih.gov Fungi such as Aspergillus niger have also been extensively studied for their ability to resolve epoxides enantioselectively. researchgate.net Understanding the mechanisms and substrate scope of these enzymes could pave the way for developing biocatalytic methods for the stereoselective synthesis or resolution of complex chiral epoxides. nih.gov
Q & A
Q. What are the optimized synthetic routes for 2-Hexan-2-yl-3-methyloxirane, and how can purity be validated?
Methodology :
- Synthesis : Utilize allylation of α-haloketones or esters with allylmagnesium bromide, as demonstrated for structurally similar epoxides (e.g., 2-allyl-3-methyl-2-phenyl-oxirane). This method yields 75–94% with high purity (≥99.4%) .
- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor via TLC.
- Validation : Use IR spectroscopy (C-O-C stretch at 1,250–1,000 cm⁻¹) and ¹H/¹³C NMR to confirm epoxide ring integrity and substituent positions .
Q. Which analytical techniques are critical for characterizing this compound?
Methodology :
- Structural Confirmation : Combine NMR (e.g., δ 3.1–3.5 ppm for epoxide protons) and high-resolution mass spectrometry (HRMS) for molecular formula verification.
- Purity Assessment : Use gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV/Vis spectroscopy .
- Stability Testing : Monitor thermal decomposition via thermogravimetric analysis (TGA) under inert atmospheres .
Q. What safety protocols are essential when handling this compound?
Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic ring-opening of this compound be elucidated?
Methodology :
- Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) using in situ FTIR or NMR.
- Stereochemical Analysis : Compare diastereomer ratios via chiral HPLC or optical rotation measurements.
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G**) to predict regioselectivity and transition states, referencing studies on methyl-substituted oxiranes .
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
Methodology :
- Variable Control : Replicate experiments while isolating factors (e.g., catalyst type, solvent polarity).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
- Cross-Validation : Use multiple characterization techniques (e.g., XRD for crystal structure vs. NMR for solution behavior) .
Q. How can computational chemistry predict the environmental persistence of this compound?
Methodology :
- Degradation Pathways : Simulate hydrolysis/oxidation mechanisms using Gaussian or ORCA software.
- Ecotoxicology : Estimate logP (octanol-water partition coefficient) via COSMO-RS to assess bioaccumulation potential .
- QSAR Models : Apply quantitative structure-activity relationships to predict toxicity endpoints (e.g., LC50 for aquatic organisms) .
Q. What experimental designs study the biological interactions of this compound?
Methodology :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC50 values against cytochrome P450 isoforms .
- Protein Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cellular Toxicity : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
